molecular formula C8H11NO3 B1294014 3-Isobutylisoxazole-5-carboxylic acid CAS No. 910321-93-6

3-Isobutylisoxazole-5-carboxylic acid

Cat. No. B1294014
M. Wt: 169.18 g/mol
InChI Key: RMWIOKNXSJKWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutylisoxazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. The specific structure of 3-isobutylisoxazole-5-carboxylic acid includes an isoxazole ring substituted with an isobutyl group at the 3-position and a carboxylic acid group at the 5-position.

Synthesis Analysis

The synthesis of isoxazole derivatives can be complex due to the need for regioselective functionalization. For instance, the synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through a domino isoxazole-isoxazole isomerization process catalyzed by iron(II) . Although this process does not directly pertain to 3-isobutylisoxazole-5-carboxylic acid, it provides insight into the synthetic strategies that could be adapted for its synthesis. The controlled isomerization of isoxazole derivatives under specific conditions demonstrates the potential for creating a variety of isoxazole-based compounds, including those with carboxylic acid functionalities.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring. The regioselective lithiation of isothiazole derivatives, as reported in the literature, suggests that similar strategies could be employed for the functionalization of isoxazole compounds . The position of substituents on the isoxazole ring is crucial for the chemical properties and reactivity of the compound. In the case of 3-isobutylisoxazole-5-carboxylic acid, the isobutyl and carboxylic acid groups are likely to influence the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions, including selective esterification under Mitsunobu conditions . The study on 5,5'-dimethyl-3,3'-azoisoxazole demonstrates the selective esterification of benzylic alcohols and phenols with carboxylic acids . This suggests that 3-isobutylisoxazole-5-carboxylic acid could potentially be used as a substrate in similar esterification reactions, given the presence of the carboxylic acid group that can react with alcohols to form esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-isobutylisoxazole-5-carboxylic acid would be influenced by both the isoxazole ring and the substituents attached to it. The presence of the carboxylic acid group is expected to contribute to the compound's acidity and solubility in polar solvents. The isobutyl group would add hydrophobic character and could affect the boiling point and melting point of the compound. The specific physical and chemical properties would need to be determined experimentally, as the provided papers do not directly address these aspects for 3-isobutylisoxazole-5-carboxylic acid.

Scientific Research Applications

  • Medicinal Chemistry

    • Isoxazoles form the basis for a number of drugs . For example, the COX-2 inhibitor valdecoxib (Bextra) and a neurotransmitter agonist AMPA are based on isoxazoles .
    • Isoxazoles show anticancer, antituberculosis, anti-inflammatory properties, and act as acetylcholinesterase inhibitors .
  • Agricultural Chemistry

    • Isoxazoles are used as insecticides for managing pests like Callosobruchus chinensis .
    • They show acaricidal activity against T. cinnabarinus .
    • Herbicidal activities of 2-cyanoacrylates containing isoxazole have been reported .
  • Materials Science

    • Isoxazoles have been used as dyes, electric insulating oils, and high-temperature lubricants .
    • Polyisoxazoles have applications as semiconductors .
  • Chemical Synthesis

    • Isoxazole can be synthesised via a variety of methods . Examples include via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes; or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
  • Photochemistry

    • The photolysis of isoxazole has been reported . Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate .
    • The azirine intermediate can react with nucleophiles, especially carboxylic acids . Given the photoreactions, isoxazole group is developed as a native photo-cross-linker for photoaffinity labeling and chemoproteomic studies .
  • Pharmaceuticals and Herbicides

    • Isoxazoles also form the basis for a number of drugs , including the COX-2 inhibitor valdecoxib (Bextra) and a neurotransmitter agonist AMPA .
    • A derivative, furoxan, is a nitric oxide donor . An isoxazolyl group is found in many beta-lactamase-resistant antibiotics, such as cloxacillin, dicloxacillin, and flucloxacillin .
    • Leflunomide is an isoxazole-derivative drug .
    • Examples of AAS containing the isoxazole ring include danazol and androisoxazole .
    • A number of pesticides are isoxazoles . Isoxaben is an example of an isoxazole used as a herbicide .
  • Biologically Active Compounds in Medicinal Chemistry

    • Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles .
    • Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
    • Because of this, they have been the subject of research in medicinal chemistry over the past decades .
    • Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .
  • Agrochemical Properties

    • Some isoxazole derivatives display agrochemical properties namely herbicidal and soil fungicidal activity and have applications as pesticides and insecticides .
  • Dyes, Electric Insulating Oils, High Temperature Lubricants

    • Isoxazoles have also been used as dyes, electric insulating oils, high temperature lubricants .
  • Semiconductors

    • Polyisoxazoles have applications as semiconductors .

Safety And Hazards

While specific safety data for 3-Isobutylisoxazole-5-carboxylic acid is not available, general precautions for handling similar chemical compounds include avoiding inhalation or contact with skin and eyes, and using the compound only in well-ventilated areas .

properties

IUPAC Name

3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWIOKNXSJKWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649348
Record name 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutylisoxazole-5-carboxylic acid

CAS RN

910321-93-6
Record name 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.